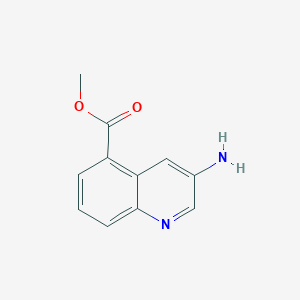

Methyl 3-aminoquinoline-5-carboxylate

説明

Historical Context of Quinoline (B57606) Ring Systems in Chemical Research

The history of quinoline chemistry is rich, dating back to its initial extraction from coal tar in 1834. wikipedia.orgontosight.ai Following its discovery, a significant period of exploration in the latter half of the 19th century led to the development of several key synthetic methods for constructing the quinoline core, many of which are still in use today. organicreactions.orgiipseries.org These seminal reactions, often named after their discoverers, provided chemists with the tools to access a wide variety of substituted quinolines from simple starting materials like anilines.

The development of these synthetic routes was driven by the burgeoning dye industry and the study of natural products, particularly alkaloids like quinine, which contains a quinoline moiety and was the primary treatment for malaria for centuries. organicreactions.orgresearchgate.net This early research established quinoline as a critical heterocyclic system and laid the groundwork for over a century of subsequent investigation into its chemical and biological properties.

Table 1: Foundational Quinoline Synthesis Reactions

| Synthesis Name | Year | Reactants | Description |

|---|---|---|---|

| Skraup Synthesis | 1880 | Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) | A condensation reaction that produces the parent quinoline. iipseries.org |

| Doebner-von Miller | 1881 | Aniline and α,β-unsaturated carbonyl compounds | A variation of the Skraup synthesis that allows for the preparation of substituted quinolines. wikipedia.org |

| Friedländer Synthesis | 1882 | o-amino-substituted aromatic aldehyde or ketone and a compound with a reactive α-methylene group | An acid- or base-catalyzed condensation followed by cyclodehydration to form quinolines. organicreactions.orgiipseries.org |

| Combes Synthesis | 1888 | Aniline and a β-diketone | An acid-catalyzed reaction to form 2,4-disubstituted quinolines. wikipedia.orgiipseries.org |

Importance of Aminoquinoline Derivatives in Heterocyclic Chemistry

Within the broad family of quinoline derivatives, aminoquinolines represent a particularly significant subclass. The introduction of an amino group onto the quinoline scaffold profoundly influences the molecule's electronic properties and biological activity. These compounds have historically been, and continue to be, a cornerstone of antimalarial drug discovery. nih.govresearchgate.net The 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) cores are central to some of the most well-known antimalarial drugs, such as chloroquine (B1663885) and primaquine, respectively. nih.gov

Beyond their application in malaria treatment, aminoquinoline derivatives are explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net The amino group can serve as a handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for drug discovery programs. researchgate.net Furthermore, the nitrogen atoms in the amino group and the quinoline ring can act as ligands, forming complexes with metal ions, which is a property explored in the development of new therapeutic and diagnostic agents. researchgate.net

Structural Features and Reactivity of Methyl 3-aminoquinoline-5-carboxylate within Quinoline Frameworks

Methyl 3-aminoquinoline-5-carboxylate is a specific derivative that has garnered attention for its utility as an intermediate in organic synthesis, particularly in the field of medicinal chemistry. google.com Its structure is characterized by a quinoline core substituted with an amino group at the 3-position and a methyl carboxylate (ester) group at the 5-position.

The positioning of these two functional groups imparts distinct reactivity to the molecule. The amino group at the 3-position is an electron-donating group, which increases the electron density of the quinoline ring system, potentially influencing its susceptibility to electrophilic substitution. Conversely, the methyl carboxylate group at the 5-position is an electron-withdrawing group, which decreases the electron density of the benzene (B151609) portion of the ring system. This electronic push-pull relationship can be exploited in various chemical transformations.

The primary significance of methyl 3-aminoquinoline-5-carboxylate lies in its role as a building block. google.com For instance, it serves as a key intermediate in the synthesis of molecules designed to have therapeutic effects on diseases mediated by α₄β₇ integrin, such as inflammatory bowel disease. google.com

Overview of Current Research Trends Involving Substituted Quinoline Carboxylates

Research into substituted quinoline carboxylates, a class that includes methyl 3-aminoquinoline-5-carboxylate, is an active and expanding area of chemical science. The focus of this research is largely driven by the pursuit of new therapeutic agents with improved efficacy and novel mechanisms of action.

Table 2: Biological Activities of Substituted Quinoline Carboxylates

| Biological Activity | Description |

|---|---|

| Antimicrobial | Derivatives of quinoline-4-carboxylic acid have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The introduction of different substituents on the quinoline nucleus allows for the fine-tuning of antibacterial potency. nih.gov |

| Anticancer | Certain quinoline carboxylic acids have demonstrated notable antiproliferative effects against various cancer cell lines. nih.gov They are being investigated for their ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth. researchgate.net |

| Anti-inflammatory | Quinoline-3-carboxylic and quinoline-4-carboxylic acids have exhibited impressive anti-inflammatory properties in preclinical studies, suggesting their potential as alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov |

| Antimalarial | The quinoline scaffold remains central to antimalarial research. Quinoline-4-carboxamide derivatives, for example, have been optimized to yield compounds with potent, multistage antimalarial activity and novel mechanisms of action, such as the inhibition of protein synthesis. acs.org |

| Antifungal | Researchers have synthesized quinoline derivatives that exhibit excellent antifungal activity against various fungal species, including those affecting agriculture. rsc.org |

Modern synthetic strategies for preparing these compounds are also evolving. There is a growing emphasis on developing more efficient and environmentally friendly methods, such as one-pot reactions, the use of green solvents like water, and microwave-assisted synthesis to shorten reaction times and improve yields. researchgate.net These advanced synthetic approaches facilitate the rapid generation of diverse quinoline carboxylate derivatives for high-throughput screening and the identification of new lead compounds in drug discovery. nih.gov

Structure

3D Structure

特性

IUPAC Name |

methyl 3-aminoquinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGVEJFHNHTTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=C(C=NC2=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229369 | |

| Record name | 5-Quinolinecarboxylic acid, 3-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956382-58-3 | |

| Record name | 5-Quinolinecarboxylic acid, 3-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956382-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinecarboxylic acid, 3-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Aminoquinoline 5 Carboxylate

Classical and Contemporary Approaches to Quinoline (B57606) Synthesis

The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several classical methods still in widespread use. These reactions typically involve the condensation of anilines with various three-carbon synthons.

The Skraup synthesis, first reported in 1880, is a fundamental method for preparing quinolines. iipseries.org In its archetypal form, it involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comuop.edu.pkwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.comuop.edu.pk Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.comuop.edu.pk

This classical method has been adapted for the synthesis of specific quinoline derivatives, including those bearing carboxylate groups. A notable application is in the synthesis of quinoline-5-carboxylic acid derivatives, which serve as precursors to Methyl 3-aminoquinoline-5-carboxylate. In this adaptation, a substituted aniline, such as 3-aminobenzoic acid, is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent like 3-nitrobenzoic acid. google.com This reaction yields a mixture of quinoline-5-carboxylate and quinoline-7-carboxylate, demonstrating how the choice of a substituted aniline directly incorporates a functional group into the final quinoline product. google.com While effective, the traditional Skraup reaction is known for being vigorous and sometimes violent, leading to modifications such as the addition of ferrous sulfate (B86663) or acetic acid to moderate its reactivity. uop.edu.pklookchem.com

Beyond the Skraup reaction, several other condensation methods are pivotal in forming the quinoline ring, each offering different pathways to substituted quinolines.

Friedlander Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoaryl ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). iipseries.orgpharmaguideline.comdu.edu.eg The reaction is typically catalyzed by a base like sodium hydroxide (B78521) or an acid. pharmaguideline.comdu.edu.eg It is a versatile method for producing substituted quinolines. youtube.com

Combes Synthesis: The Combes synthesis utilizes the reaction of an aniline with a 1,3-dicarbonyl compound (like a β-diketone). The initial condensation forms a β-amino enone intermediate, which is then cyclized under acidic conditions (e.g., using sulfuric acid) to yield a 2,4-disubstituted quinoline. iipseries.orgpharmaguideline.com

Doebner-Miller Reaction: Often considered a modification of the Skraup synthesis, this reaction involves an aniline reacting with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric acid. iipseries.orgnih.gov This approach allows for the synthesis of a wider range of substituted quinolines compared to the classic Skraup reaction. iipseries.org

Pfitzinger Synthesis: This reaction provides a route to quinoline-4-carboxylic acids. It begins with the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. iipseries.orgpharmaguideline.com The resulting intermediate cyclizes and rearranges to form the substituted quinoline-4-carboxylic acid. iipseries.org

Table 1: Comparison of Classical Quinoline Synthesis Reactions

| Reaction Name | Starting Materials | Key Reagents/Conditions | Typical Products |

|---|---|---|---|

| Skraup Reaction | Aniline, Glycerol | H₂SO₄, Oxidizing Agent | Unsubstituted or Benzo-ring Substituted Quinolines |

| Friedlander Synthesis | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Base or Acid Catalyst | Substituted Quinolines |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl Compound | Acid Catalyst (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl) | 2- and/or 4-Substituted Quinolines |

| Pfitzinger Synthesis | Isatin, α-Methylene Carbonyl | Base Catalyst | Quinoline-4-carboxylic Acids |

Targeted Synthesis of Methyl 3-aminoquinoline-5-carboxylate

The specific synthesis of Methyl 3-aminoquinoline-5-carboxylate requires a more targeted, multi-step approach to ensure the correct placement of the amino and methyl carboxylate groups.

A key synthetic route to Methyl 3-aminoquinoline-5-carboxylate begins with 3-aminobenzoic acid. google.com This precursor already contains the atoms that will become the benzene (B151609) ring of the quinoline and the C-5 carboxyl group. The synthesis involves building the nitrogen-containing ring and then strategically modifying it.

A documented pathway involves an initial Skraup reaction between 3-aminobenzoic acid and glycerol to form quinoline-5-carboxylic acid. google.com This product is then esterified to yield methyl quinoline-5-carboxylate. The subsequent steps focus on introducing the amino group at the C-3 position through a series of chemical transformations involving N-oxide intermediates. google.com

Introducing a nitrogen-containing functional group onto the quinoline ring, which can then be reduced to an amino group, is a critical step. Direct nitration of quinoline typically occurs on the benzene ring, favoring the 5- and 8-positions. uop.edu.pkstackexchange.com To direct the substitution to the pyridine (B92270) ring (the nitrogen-containing ring), the reactivity of the molecule must be altered.

In the targeted synthesis of Methyl 3-aminoquinoline-5-carboxylate, this is achieved after the formation of an N-oxide intermediate. google.com The quinoline-1-oxide-5-methyl carboxylate is subjected to a nitration reaction. google.com The presence of the N-oxide group deactivates the C-2 and C-4 positions towards electrophilic attack while activating them for nucleophilic attack. However, under specific nitrating conditions, the 3-position can be targeted. The resulting 3-nitroquinoline-1-oxide-5-methyl carboxylate then undergoes a reduction reaction. google.com This reduction step serves a dual purpose: it reduces the nitro group at the C-3 position to the desired amino group and simultaneously removes the oxygen from the N-oxide, restoring the quinoline aromatic system. google.com

The formation of a quinoline N-oxide is a pivotal strategic step that modifies the electronic properties of the quinoline ring system, enabling regioselective functionalization that would otherwise be difficult to achieve. acs.orgmdpi.com The nitrogen atom's lone pair of electrons in quinoline is typically what reacts with electrophiles. pharmaguideline.com Oxidation of this nitrogen atom with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) forms the quinoline N-oxide. google.com

This oxidation is highly regioselective, occurring specifically at the nitrogen atom of the quinoline ring. The resulting N-oxide intermediate, specifically quinoline-1-oxide-5-methyl carboxylate, is crucial for the subsequent nitration step at the C-3 position. google.com The N-oxide functionality alters the electron distribution in the ring, making certain positions susceptible to reactions that would not occur in the parent quinoline. While C-2 and C-8 functionalizations of quinoline N-oxides are widely studied, the pathway leading to Methyl 3-aminoquinoline-5-carboxylate specifically leverages this intermediate to facilitate the introduction of the nitro group at the 3-position, which is then converted to the final amino group. google.comacs.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Methyl 3-aminoquinoline-5-carboxylate |

| 3-Aminobenzoic Acid |

| Acrolein |

| Aniline |

| Diethyl Malonate |

| Glycerol |

| Isatin |

| m-Chloroperoxybenzoic acid |

| Methyl quinoline-5-carboxylate |

| Nitrobenzene |

| Quinoline |

| Quinoline-1-oxide-5-methyl carboxylate |

| Quinoline-4-carboxylic acid |

| Quinoline-5-carboxylate |

| Quinoline-7-carboxylate |

| 3-Nitrobenzoic acid |

| 3-Nitroquinoline-1-oxide-5-methyl carboxylate |

| o-Aminobenzaldehyde |

| Sodium hydroxide |

Synthesis via Regioselective Bromination and Carbonyl Insertion Routes

The initial step focuses on the selective bromination at the C-5 position of the quinoline ring. This is achieved by treating 3-aminoquinoline (B160951) with bromine in the presence of sulfuric acid and a silver sulfate catalyst. The reaction is typically conducted at a low temperature (0 °C) to control selectivity and then allowed to proceed at room temperature. google.com The resulting intermediate, 3-amino-5-bromoquinoline, is then isolated and purified. google.com

The subsequent step is a carbonyl insertion reaction, also known as carbonylation. In this transformation, the bromo-substituted quinoline is reacted with carbon monoxide in the presence of a palladium catalyst, such as palladium chloride, and a base like triethylamine. google.com The reaction is carried out in a solvent mixture, for example, methanol (B129727) and N,N-dimethylformamide (DMF), under elevated pressure and temperature (e.g., 0.8 MPa of CO at 75 °C). google.com The methyl ester is formed by the in-situ trapping of the acyl-palladium intermediate with methanol. This process efficiently converts the aryl bromide to the desired methyl carboxylate, yielding Methyl 3-aminoquinoline-5-carboxylate. google.com

Table 1: Reaction Parameters for the Synthesis of Methyl 3-aminoquinoline-5-carboxylate via Bromination and Carbonyl Insertion google.com

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Bromination | 3-Aminoquinoline | Bromine, Silver Sulfate | Sulfuric Acid | 0 °C to Room Temp. | Overnight | - |

| Carbonylation | 3-Amino-5-bromoquinoline | Carbon Monoxide (0.8 MPa) | Methanol/DMF | 75 °C | 6 hours | High |

Transition Metal-Free Reduction Methodologies for Aminoquinoline Formation Utilizing Iron Powder

An alternative approach to forming the aminoquinoline scaffold, particularly when starting from a nitro-substituted precursor, involves transition metal-free reduction methods. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Utilizing iron powder in the presence of an acid or in aqueous systems is a classic and environmentally benign method for this conversion. organic-chemistry.org This approach avoids the use of more expensive and potentially toxic heavy metal catalysts. researchgate.net

In the context of synthesizing Methyl 3-aminoquinoline-5-carboxylate, this methodology would presuppose the availability of Methyl 3-nitroquinoline-5-carboxylate as a starting material. The reduction process, often referred to as the Béchamp reduction, typically involves stirring the nitro compound with activated iron powder in a slightly acidic medium, such as acetic acid or with an additive like ammonium (B1175870) chloride in an alcohol/water mixture. organic-chemistry.org The reaction proceeds through a series of single electron transfers from the iron metal to the nitro group, leading to its progressive reduction to nitroso, hydroxylamino, and finally the amino group.

The key advantages of using iron powder for this reduction include its low cost, ready availability, and favorable environmental profile. organic-chemistry.org The reaction conditions are generally mild and tolerate a wide range of other functional groups that might be present in the molecule. organic-chemistry.org

Table 2: General Conditions for Nitro Group Reduction using Iron Powder organic-chemistry.org

| Reagents | Solvent System | Reaction Conditions |

|---|---|---|

| Iron Powder, Acid (e.g., Acetic Acid, HCl) | Water, Ethanol, or mixture | Room Temperature to Reflux |

While this method is well-established for the reduction of nitroarenes, its specific application to Methyl 3-nitroquinoline-5-carboxylate would require optimization of reaction conditions to ensure high yield and purity of the desired aminoquinoline.

Exploration of Alternative and Emerging Synthetic Strategies for Enhanced Efficiency

The field of organic synthesis is continually evolving, with new methodologies being developed to enhance efficiency, atom economy, and functional group tolerance. For the synthesis of functionalized quinolines like Methyl 3-aminoquinoline-5-carboxylate, several emerging strategies hold promise. These include transition metal-catalyzed C-H activation/functionalization and multi-component reactions. nih.govrsc.org

C-H activation strategies offer a more direct approach to functionalizing the quinoline core, potentially bypassing the need for pre-functionalized starting materials like halogenated quinolines. nih.gov For instance, direct C-H carbonylation could, in principle, introduce the carboxylate group at the C-5 position without prior bromination, although regioselectivity can be a significant challenge. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, represent another avenue for efficient synthesis. nih.gov Classic quinoline syntheses like the Friedländer or Pfitzinger reactions are examples of such processes. mdpi.com Modern variations of these reactions, potentially employing novel catalysts or reaction conditions, could be adapted for the synthesis of specifically substituted quinolines. rsc.org For example, a three-component reaction involving a substituted aniline, an aldehyde, and a ketoester could be envisioned to construct the desired aminoquinoline-carboxylate scaffold in a single step. rsc.org

Optimization of Reaction Conditions and Process Parameters for Methyl 3-aminoquinoline-5-carboxylate Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of Methyl 3-aminoquinoline-5-carboxylate while ensuring the process is efficient and reproducible. For the synthesis involving regioselective bromination and palladium-catalyzed carbonylation, several parameters can be fine-tuned.

In the bromination step, the stoichiometry of bromine, the reaction temperature, and the concentration of sulfuric acid are critical for achieving high regioselectivity for the C-5 position and minimizing the formation of di-brominated or other isomeric byproducts.

For the palladium-catalyzed carbonylation step, a number of factors significantly influence the outcome:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and ligand (e.g., PPh₃, XantPhos) can affect the reaction rate and selectivity. nih.gov For instance, bidentate ligands like XantPhos can favor the formation of the simple carboxamide over double carbonylation products under atmospheric pressure. nih.gov

Carbon Monoxide Pressure: Higher pressures of CO generally favor the carbonylation reaction and can influence the product distribution. nih.gov

Solvent: The solvent system (e.g., DMF, methanol) can impact the solubility of reactants and the stability of the catalytic species.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion without promoting side reactions or decomposition of the product.

Systematic studies, often employing Design of Experiments (DoE) methodologies, can be used to efficiently explore the interplay of these variables and identify the optimal conditions for the synthesis.

Table 3: Key Parameters for Optimization of Palladium-Catalyzed Carbonylation

| Parameter | Variables | Impact |

|---|---|---|

| Palladium Catalyst | Precursor, Ligand | Activity, Selectivity, Yield |

| CO Pressure | 1 - 40 bar | Reaction Rate, Product Distribution |

| Base | Type, Stoichiometry | Reaction Rate, Catalyst Stability |

| Solvent | Polarity, Protic/Aprotic | Solubility, Catalyst Performance |

| Temperature | 50 - 100 °C | Reaction Rate, Byproduct Formation |

Considerations for Scale-Up in Laboratory and Research Applications

Scaling up the synthesis of Methyl 3-aminoquinoline-5-carboxylate from a few milligrams to multi-gram or kilogram quantities for laboratory and research purposes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Stoichiometry and Concentration: While direct multiplication of reagent quantities may seem straightforward, changes in concentration can affect reaction kinetics and solubility. It may be necessary to adjust solvent volumes to maintain optimal conditions.

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can pose significant challenges in larger vessels. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more difficult. Adequate cooling or heating capacity and monitoring of the internal reaction temperature are essential.

Mixing: Efficient mixing becomes more critical on a larger scale to ensure homogeneity and consistent reaction rates. The type and speed of mechanical stirring need to be appropriate for the reaction volume and viscosity.

Reagent Addition: The rate of addition of reagents, especially for highly reactive or exothermic steps like bromination, must be carefully controlled to maintain the desired reaction temperature and prevent localized high concentrations that could lead to side reactions.

Work-up and Purification: Procedures that are convenient on a small scale, such as extractions in a separatory funnel, may become cumbersome and less efficient at a larger scale. The use of larger extraction vessels or alternative purification methods like crystallization over column chromatography may be necessary. For chromatography, the amount of stationary phase required increases significantly with scale.

Safety: The hazards associated with the reagents and solvents are magnified at a larger scale. A thorough risk assessment is necessary, considering factors like the flammability of solvents, the toxicity of reagents, and the potential for runaway reactions. The use of appropriate personal protective equipment and engineering controls (e.g., fume hoods, blast shields) is paramount.

Equipment: The availability of appropriately sized glassware and equipment is a primary consideration. This includes reaction vessels, condensers, dropping funnels, and purification apparatus.

By carefully addressing these considerations, the successful and safe scale-up of the synthesis of Methyl 3-aminoquinoline-5-carboxylate can be achieved for research and development purposes.

Reaction Mechanisms and Chemical Transformations of Methyl 3 Aminoquinoline 5 Carboxylate

Mechanistic Studies of Amino Group Reactivity at Position 3

The amino group at the C-3 position is an electron-donating group, which significantly influences the reactivity of the quinoline (B57606) ring and also serves as a primary site for nucleophilic reactions. google.com

The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Substitution typically occurs on the benzene (B151609) ring portion, favoring positions C-5 and C-8. rsc.org In Methyl 3-aminoquinoline-5-carboxylate, the regioselectivity of electrophilic substitution is controlled by the competing effects of the activating amino group (-NH₂) at C-3 and the deactivating methyl carboxylate group (-COOCH₃) at C-5.

The amino group is a strong activating, ortho-, para- directing group, while the ester is a deactivating, meta- directing group. aiinmr.comrsc.org A practical example is the bromination of 3-aminoquinoline (B160951), a close analogue. In this reaction, which proceeds in the presence of sulfuric acid, silver sulfate (B86663), and bromine, electrophilic substitution occurs at the C-5 position to yield 3-amino-5-bromoquinoline. google.com This outcome suggests that the directing effect towards the C-5 position, which is meta to the amino group but ortho to the eventual position of the carboxylate group in the target molecule's synthesis, is favored under these conditions. The reaction mechanism proceeds via the typical steps of electrophilic aromatic substitution: generation of the electrophile (Br⁺), attack by the π-system of the quinoline ring to form a resonance-stabilized carbocation intermediate (a sigma complex), and subsequent deprotonation to restore aromaticity. rsc.org

| Reagent/Catalyst | Position of Substitution | Product | Reference |

| Br₂ / H₂SO₄ / Ag₂SO₄ | C-5 | 3-Amino-5-bromoquinoline | google.com |

The lone pair of electrons on the nitrogen atom of the C-3 amino group makes it a potent nucleophile. This allows it to participate in a variety of chemical transformations, including diazotization and condensation reactions.

Diazotization: As a primary aromatic amine, the amino group can react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. nih.gov The mechanism involves the formation of the nitrosonium ion (NO⁺) electrophile, which is attacked by the nucleophilic amino group. A series of proton transfers and the elimination of a water molecule leads to the formation of the quinoline-3-diazonium salt. rsc.org These diazonium salts are highly useful synthetic intermediates but can be unstable; the diazonium salt of 3-aminoquinoline, when reacted with potassium ethyl xanthate, has been reported to be explosive. nih.gov

Condensation Reactions: The nucleophilic amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). This reaction typically occurs under acidic or basic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. rsc.orgorganic-chemistry.org While specific examples involving Methyl 3-aminoquinoline-5-carboxylate are not prevalent in the literature, this reactivity is a fundamental characteristic of primary aromatic amines.

Ester Group Transformations at Position 5

The methyl ester group at the C-5 position is susceptible to nucleophilic acyl substitution, allowing for transformations such as hydrolysis, transesterification, and amidation.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding 3-aminoquinoline-5-carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that begins with the protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺), which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol (B129727) is eliminated as a leaving group, yielding the carboxylic acid. youtube.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon. This forms a tetrahedral intermediate, from which the methoxide (B1231860) ion (⁻OCH₃) is expelled. The methoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. youtube.com Subsequent acidification is required to obtain the neutral carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Using a large excess of the new alcohol can drive the equilibrium towards the desired product. organic-chemistry.org

The conversion of the C-5 ester to an amide is a key transformation for creating derivatives with potential biological activity. google.com This is typically achieved by reacting the corresponding carboxylic acid (obtained via hydrolysis) with an amine.

The direct reaction of an ester with an amine to form an amide is generally slow. Therefore, a two-step sequence is more common:

Hydrolysis: The methyl ester is first hydrolyzed to 3-aminoquinoline-5-carboxylic acid as described above. researchgate.net

Amidation/Peptide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine. To facilitate this reaction, which involves the formation of a peptide bond, a coupling reagent is required. Common coupling reagents include carbodiimides (like DCC, EDC) or onium salts (like HBTU, HATU). scispace.combohrium.comorganic-chemistry.org

The general mechanism for coupling involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with DCC, or an activated ester with HBTU). This activated intermediate is then susceptible to nucleophilic attack by the amine, which displaces the activating group to form the stable amide bond. rsc.orgbeilstein-journals.org The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and minimize racemization if chiral amines are used. rsc.org

| Coupling Reagent | Base | Product Type | Reference |

| HBTU | Triethylamine (TEA) | Quinoline-carboxamide | bohrium.com |

| Not specified | Triethylamine (TEA) | Quinoline-carboxamide | scispace.com |

Derivatization Strategies and Structure Activity Relationship Sar Studies in Chemical Synthesis

Functionalization of the Amino Group at Position 3

The nucleophilic nature of the 3-amino group allows for straightforward alkylation and acylation reactions to introduce a wide array of substituents.

Alkylation: N-alkylation can be achieved by reacting methyl 3-aminoquinoline-5-carboxylate with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides another effective route to mono- or di-alkylated products. These modifications allow for the introduction of linear, branched, or cyclic alkyl chains, which can modulate the compound's lipophilicity and steric profile. nih.gov

Acylation: Acylation of the 3-amino group leads to the formation of stable amide derivatives. This is commonly performed using acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. nih.gov This reaction allows for the incorporation of a vast range of functionalities. For instance, reacting the parent amine with acetyl chloride would yield the corresponding acetamide, while reaction with benzoyl chloride would introduce a phenylamide moiety. These modifications are pivotal in SAR studies as they can introduce new hydrogen bond donors and acceptors, and alter the electronic properties of the quinoline (B57606) system.

| Reaction Type | Reagent Example | Resulting Substituent at Position 3 | Potential SAR Impact |

| Alkylation | Benzyl Bromide | -NH(CH₂Ph) | Increased lipophilicity, steric bulk |

| Alkylation | Cyclohexanone (reductive amination) | -NH(C₆H₁₁) | Introduction of a bulky, non-aromatic ring |

| Acylation | Acetyl Chloride | -NHC(O)CH₃ | Addition of H-bond acceptor, reduced basicity |

| Acylation | Succinic Anhydride | -NHC(O)CH₂CH₂COOH | Increased polarity and water solubility |

The introduction of aryl or heteroaryl groups at the 3-amino position can be accomplished through modern cross-coupling reactions, significantly expanding the structural diversity of the derivatives. These substituents can introduce new π-stacking interactions, modulate electronic properties, and serve as anchors for further functionalization.

Buchwald-Hartwig and Chan-Lam Couplings: Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Chan-Lam N-arylation are powerful methods for forming C-N bonds. nih.gov These reactions couple the 3-aminoquinoline (B160951) with aryl halides or arylboronic acids, respectively. These methodologies are known for their broad substrate scope, allowing for the introduction of a wide variety of substituted phenyl rings or heterocyclic systems (e.g., pyridine, thiophene, indole). nih.govescholarship.org The electronic nature of the introduced aryl group (whether electron-donating or electron-withdrawing) can fine-tune the properties of the entire molecule.

Further functionalization of the 3-amino group can lead to the formation of imines, ureas, and thioureas, each introducing unique structural and electronic features.

Imines (Schiff Bases): Condensation of the primary amino group with various aldehydes or ketones under dehydrating conditions yields the corresponding imines. This reaction is typically reversible and provides a dynamic covalent linkage.

Ureas and Thioureas: Ureas are readily synthesized by reacting the 3-aminoquinoline with an appropriate isocyanate. nih.govasianpubs.org Alternatively, safer reagents like N,N'-carbonyldiimidazole (CDI) can be used to first activate the amine, followed by the addition of another amine. nih.gov This two-step, one-pot procedure allows for the synthesis of unsymmetrical ureas. organic-chemistry.org Thioureas are prepared analogously using isothiocyanates. The urea (B33335) and thiourea (B124793) moieties are excellent hydrogen bond donors and acceptors, often playing a critical role in binding to biological targets. nih.gov

| Derivative Type | Reagent Example | Resulting Moiety at Position 3 | Key Structural Feature |

| Arylation (Chan-Lam) | Phenylboronic Acid | -NH(Ph) | Planar aromatic extension |

| Imine | Benzaldehyde | -N=CH(Ph) | C=N double bond, planar |

| Urea | Phenyl Isocyanate | -NHC(O)NH(Ph) | H-bond donor/acceptor platform |

| Thiourea | Methyl Isothiocyanate | -NHC(S)NH(CH₃) | H-bond donor/acceptor, sulfur atom |

Modifications at the Carboxylate Position 5

The methyl ester at the C-5 position provides a second major point for derivatization. Modifications at this site primarily influence the molecule's polarity, solubility, and steric bulk, and can be used to introduce specific recognition elements for target binding.

The methyl carboxylate can be converted into a wide range of other esters and amides, which are common bioisosteres explored in drug discovery.

Ester Analogues (Transesterification): While direct transesterification is possible, a more common and versatile approach involves a two-step process. First, the methyl ester is saponified (hydrolyzed) under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide) to yield the corresponding 3-aminoquinoline-5-carboxylic acid. This carboxylic acid intermediate can then be re-esterified with a variety of alcohols using standard condensation methods, such as Fischer esterification (acid catalysis) or by using coupling agents.

Amide Analogues: The synthesis of amides is a cornerstone of medicinal chemistry. Starting from the 3-aminoquinoline-5-carboxylic acid intermediate, reaction with a diverse array of primary or secondary amines using peptide coupling agents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), HATU, or CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) affords the corresponding quinoline-5-carboxamides. scispace.comresearchgate.netacs.org This strategy allows for the incorporation of virtually any desired amino-containing fragment, from simple alkylamines to complex amino acids or heterocyclic amines, leading to a vast library of compounds. SAR studies of quinoline carboxamides have shown that the nature of the amide substituent is often critical for biological activity. nih.gov

Reducing the ester functionality to a primary alcohol creates a new synthetic handle for further diversification.

Reduction to Alcohols: The methyl ester can be chemoselectively reduced to the corresponding primary alcohol, (3-aminoquinolin-5-yl)methanol. This transformation requires a reducing agent that does not affect the quinoline ring system. Mild but effective reagents such as lithium borohydride (B1222165) (LiBH₄) are often employed for the selective reduction of esters to alcohols in the presence of aromatic systems. harvard.edu More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used, though care must be taken to control the reaction conditions. harvard.edu

Subsequent Transformations: The resulting primary alcohol is a versatile intermediate. It can be:

Oxidized under controlled conditions (e.g., using manganese dioxide or PCC) to the corresponding aldehyde, 3-aminoquinoline-5-carbaldehyde.

Converted into ethers via Williamson ether synthesis by deprotonation with a base followed by reaction with an alkyl halide.

Transformed into a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions, introducing a variety of other functional groups.

| Reaction Type | Intermediate | Reagent(s) | Final Product at Position 5 |

| Amide Synthesis | Carboxylic Acid | HBTU, Benzylamine | -C(O)NH(CH₂Ph) |

| Ester Synthesis | Carboxylic Acid | DCC, Ethanol | -C(O)OCH₂CH₃ |

| Reduction | Methyl Ester | LiBH₄ | -CH₂OH |

| Oxidation | Primary Alcohol | MnO₂ | -CHO |

Strategic Halogenation and Other Ring Substitution Reactions

The modification of the quinoline ring system through the introduction of various substituents is a cornerstone of medicinal chemistry. For the Methyl 3-aminoquinoline-5-carboxylate scaffold, strategic halogenation and other substitution reactions are employed to modulate the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives.

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the quinoline nucleus, is a key strategy. The position of halogenation is critical and is dictated by the directing effects of the existing amino and carboxylate groups, as well as the reaction conditions. For instance, the synthesis of Methyl 3-aminoquinoline-5-carboxylate can proceed through a 3-amino-5-bromoquinoline intermediate, highlighting the utility of a halogen at the C-5 position as a handle for further chemical transformations like carbonyl insertion reactions. google.com The reactivity of halogens on the quinoline ring varies with their position; halogens at the C-2 and C-4 positions are generally more susceptible to nucleophilic substitution, whereas those on the carbocyclic ring (positions 5, 6, 7, 8) behave more like typical aryl halides. iust.ac.ir The introduction of a halogen can significantly influence the biological activity of the final compound.

Beyond halogenation, other ring substitution reactions such as nitration and sulfonation are common electrophilic aromatic substitution methods used to functionalize aromatic rings. masterorganicchemistry.com In the context of the 3-aminoquinoline system, the powerful activating and ortho-, para-directing effect of the amino group, combined with the deactivating and meta-directing effect of the ester group, guides the position of incoming electrophiles. These substitutions introduce functional groups that can serve as points for further derivatization or can directly contribute to the molecule's interaction with biological targets.

The table below summarizes common ring substitution reactions and their strategic purpose in the context of quinoline derivatization.

| Reaction Type | Reagents | Position(s) Targeted | Strategic Purpose |

| Bromination | Bromine (Br₂) | C-5, C-6, C-8 | Introduce a versatile handle for cross-coupling or insertion reactions. google.com |

| Nitration | HNO₃ / H₂SO₄ | C-6, C-8 | Introduce a nitro group which can be reduced to an amine for further functionalization. masterorganicchemistry.com |

| Nucleophilic Substitution | Various Nucleophiles | C-2, C-4 (if halogenated) | Displace a leaving group (e.g., halide) to introduce diverse functional groups. iust.ac.irnih.gov |

| C-H Activation | Palladium Catalysts | C-8 | Directly functionalize a C-H bond to introduce aryl groups, improving synthetic efficiency. nih.gov |

Rational Design Principles for Novel Quinoline Derivatives

The development of novel quinoline derivatives from the Methyl 3-aminoquinoline-5-carboxylate scaffold is guided by rational design principles. This approach leverages an understanding of structure-activity relationships (SAR) to make targeted modifications that are predicted to enhance a desired property, such as inhibitory activity against a specific enzyme or receptor binding. nih.gov

A key principle in the rational design of quinoline derivatives is the identification of critical regions on the molecule where substitutions have the most significant impact on activity. nih.gov For the Methyl 3-aminoquinoline-5-carboxylate core, the 3-amino and 5-ester groups are considered highly active sites for substitution. google.com Modification at the 3-amino position can introduce side chains that interact with specific pockets of a biological target, while the 5-ester group can be converted to amides to improve receptor binding and biological activity. google.com

SAR studies on related quinoline carboxylic acids have identified several guiding principles:

Substitution at C-2: Introduction of bulky, hydrophobic substituents at this position can be crucial for activity in certain contexts. nih.gov

The Carboxylic Acid Moiety: The presence of a carboxylic acid (or its ester) is often a strict requirement for activity, as it can act as a key hydrogen bond donor/acceptor or a coordination site. nih.gov

Substitution on the Benzo Ring: Modifications on the carbocyclic part of the quinoline system can fine-tune properties like solubility, metabolic stability, and target engagement. nih.gov For example, introducing fluorine atoms can block sites of metabolic oxidation. researchgate.net

The following table illustrates the application of rational design principles to optimize a hypothetical lead compound.

| Compound | Modification from Lead | Rationale | Resulting Activity (IC₅₀) |

| Lead Compound | N/A | Initial scaffold | 5.28 µM |

| Derivative 5o | Furan group introduced | Explore heterocyclic substituents for new interactions | 2.61 µM nih.gov |

| Derivative 6b | Thiophene group introduced | Bioisosteric replacement of furan | 0.49 µM nih.gov |

| Derivative 10 | Benzyloxy group introduced | Increase lipophilicity and explore different binding modes | 1.73 µM nih.gov |

These principles, derived from empirical data and computational modeling, allow for a more efficient exploration of chemical space, moving beyond random screening to a knowledge-based approach for developing new quinoline derivatives. researchgate.netnih.gov

Investigation of Stereochemical Aspects and Chiral Derivatization

Stereochemistry plays a paramount role in the interaction between small molecules and their biological targets. The three-dimensional arrangement of atoms in a molecule can dictate its activity, and often only one enantiomer of a chiral compound is responsible for the desired biological effect. Consequently, the investigation of stereochemical aspects and the development of chiral derivatization methods are critical in the synthesis of advanced quinoline derivatives.

One important strategy involves the synthesis and use of chiral quinoline-based derivatizing reagents. For example, quinoline-8-carboxylic acid can be coupled with a chiral amino acid, such as L-proline, to create a new chiral derivatizing reagent. researchgate.net This reagent can then be reacted with a racemic mixture of another compound (e.g., β-blockers) to form diastereomers, which can be separated using standard chromatographic techniques like RP-HPLC. researchgate.net This indirect approach allows for the enantioseparation and analysis of chiral molecules.

Another key area is the use of chiral quinoline derivatives as ligands in asymmetric catalysis. Chiral diamines built on a tetrahydroquinoline backbone have been successfully employed as ligands for metal complexes used in asymmetric transfer hydrogenation reactions. mdpi.com These chiral catalysts can produce key intermediates for biologically active molecules with high enantioselectivity. mdpi.com This demonstrates the value of the quinoline scaffold in constructing the chiral environment necessary to control the stereochemical outcome of a reaction.

The importance of stereochemistry is evident in many biologically active quinoline compounds, where a specific stereocenter is essential for activity. researchgate.net The rational design of new derivatives must, therefore, consider not only the type and position of substituents but also the potential for creating chiral centers and the need to control the absolute stereochemistry of the final product.

| Chiral Quinoline Application | Example Scaffold | Method | Purpose |

| Chiral Derivatizing Agent | Quinoline-8-carboxylic acid-L-proline | Covalent bonding to a racemic analyte | Formation of separable diastereomers for enantiomeric analysis. researchgate.net |

| Asymmetric Catalysis | 8-Amino-5,6,7,8-tetrahydroquinoline | Formation of a chiral metal complex | To catalyze reactions (e.g., hydrogenation) and produce an enantiomerically enriched product. mdpi.com |

| Chiral Ligand Design | 2-Methyl-8-amino-5,6,7,8-tetrahydroquinoline (Me-CAMPY) | Coordination with Rhodium or Ruthenium | To create a catalyst for asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of organic molecules. Through the application of one- and two-dimensional NMR techniques, a complete assignment of the proton and carbon framework of Methyl 3-aminoquinoline-5-carboxylate can be achieved.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of Methyl 3-aminoquinoline-5-carboxylate provides crucial information regarding the number of different types of protons, their chemical environments, and their neighboring protons. The aromatic region of the spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring system. The chemical shifts of these protons are influenced by the electronic effects of the amino and methyl carboxylate substituents. Furthermore, a characteristic singlet for the methyl ester protons would be observed in the upfield region of the spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in Methyl 3-aminoquinoline-5-carboxylate will produce a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring are indicative of their electronic environment, with carbons attached to the nitrogen and the amino group showing characteristic shifts. The carbonyl carbon of the ester group will appear at a significantly downfield chemical shift, a typical feature for such functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 3-aminoquinoline-5-carboxylate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 8.7 | C2: 145 - 148 |

| H4 | 7.3 - 7.5 | C3: 120 - 123 |

| H6 | 7.8 - 8.0 | C4: 115 - 118 |

| H7 | 7.5 - 7.7 | C4a: 147 - 150 |

| H8 | 8.0 - 8.2 | C5: 128 - 131 |

| NH₂ | 4.5 - 5.5 (broad) | C6: 125 - 128 |

| OCH₃ | 3.8 - 4.0 | C7: 129 - 132 |

| C8: 122 - 125 | ||

| C8a: 127 - 130 | ||

| C=O: 165 - 168 | ||

| OCH₃: 51 - 54 |

Note: These are predicted values and actual experimental values may vary based on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For Methyl 3-aminoquinoline-5-carboxylate, COSY spectra would show correlations between adjacent protons on the quinoline ring, aiding in the assignment of the aromatic proton signals. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methyl protons will correlate with the signal for the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments provide information about protons that are close in space, regardless of whether they are bonded. This can be useful in determining the stereochemistry and conformation of the molecule, although for a relatively rigid system like Methyl 3-aminoquinoline-5-carboxylate, its primary utility would be in confirming spatial proximities between certain protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of Methyl 3-aminoquinoline-5-carboxylate with a high degree of confidence, confirming its molecular formula as C₁₁H₁₀N₂O₂.

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass | Observed Exact Mass | Elemental Composition |

| [M+H]⁺ | 203.0764 | Typically within 5 ppm | C₁₁H₁₁N₂O₂⁺ |

| [M+Na]⁺ | 225.0583 | Typically within 5 ppm | C₁₁H₁₀N₂NaO₂⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.comnih.govresearchgate.net LC-MS is an essential tool for assessing the purity of a sample of Methyl 3-aminoquinoline-5-carboxylate. The liquid chromatograph separates the target compound from any impurities, and the mass spectrometer provides mass information for each separated component. This allows for the identification and quantification of impurities, which is critical for quality control. In research, LC-MS is also invaluable for analyzing reaction mixtures to monitor the progress of a synthesis and to identify byproducts. mdpi.comnih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. uh.eduresearchgate.netnih.gov These techniques are particularly useful for identifying the functional groups present in a molecule.

In the IR spectrum of Methyl 3-aminoquinoline-5-carboxylate, characteristic absorption bands would be observed for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C-N and C-O stretching vibrations. The aromatic C-H and C=C stretching vibrations of the quinoline ring would also be present.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of non-polar bonds are particularly Raman active.

Table 3: Characteristic Infrared and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 (two bands) | Weak |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Strong |

| Methyl (C-H) | Stretching | 2850 - 3000 | Moderate |

| Ester (C=O) | Stretching | 1700 - 1730 | Moderate |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Strong |

| Ester (C-O) | Stretching | 1100 - 1300 | Moderate |

| Amino (C-N) | Stretching | 1250 - 1350 | Moderate |

By combining the data from these advanced spectroscopic and analytical techniques, a comprehensive and unambiguous characterization of Methyl 3-aminoquinoline-5-carboxylate can be achieved, confirming its structure, purity, and molecular properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for elucidating the electronic structure of Methyl 3-aminoquinoline-5-carboxylate. The quinoline ring system, being an aromatic heterocycle, constitutes the primary chromophore responsible for the compound's absorption of ultraviolet and visible light. The absorption of photons in this energy range promotes electrons from lower energy molecular orbitals (π) to higher energy anti-bonding orbitals (π*).

The electronic absorption spectrum of Methyl 3-aminoquinoline-5-carboxylate is characterized by distinct bands corresponding to these π → π* transitions. The positions and intensities of these absorption maxima (λmax) are sensitive to the molecular environment, including the polarity of the solvent. This phenomenon, known as solvatochromism, can provide insights into the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states. For instance, in polar solvents, hydrogen bonding interactions with the amino group and the carboxylate moiety can lead to shifts in the absorption bands compared to nonpolar solvents. The presence of the electron-donating amino group (-NH2) and the electron-withdrawing methyl carboxylate group (-COOCH3) on the quinoline scaffold significantly influences the energy of the molecular orbitals, thereby affecting the wavelength of maximum absorption. Quinoline derivatives typically exhibit strong absorption in the UV region between 280 and 510 nm. researchgate.netresearchgate.net

| Solvent | Dielectric Constant (ε) | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|---|

| Hexane | 1.88 | 310 | 385 |

| Ethanol | 24.55 | 318 | 398 |

| Acetonitrile | 37.5 | 315 | 394 |

| Water | 80.1 | 322 | 405 |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analytical assessment of Methyl 3-aminoquinoline-5-carboxylate. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of Methyl 3-aminoquinoline-5-carboxylate samples. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase. nih.gov The compound is dissolved in a suitable solvent and injected into the system. The components are separated based on their hydrophobicity; more polar impurities will elute faster, while the target compound and less polar impurities will have longer retention times. The eluent is monitored by a UV detector, typically set at one of the compound's absorption maxima (e.g., 254 nm), to generate a chromatogram. The purity is calculated from the relative area of the peak corresponding to Methyl 3-aminoquinoline-5-carboxylate. mdpi.com

For chiral separation, which would be necessary if the molecule contained a stereocenter or if a chiral derivative was synthesized, specialized chiral stationary phases (CSPs) are required. Chiral selectors, such as those based on Cinchona alkaloids, can be used in the stationary phase. mdpi.com These selectors form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and enabling their separation and quantification.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) mdpi.com |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile byproducts that may be present as impurities from the synthesis of Methyl 3-aminoquinoline-5-carboxylate. The target compound itself generally has a high boiling point and low volatility, making it unsuitable for direct GC analysis without prior chemical derivatization to increase its volatility. mdpi.com However, GC-MS is exceptionally useful for detecting residual solvents (e.g., toluene, DMF) or volatile reagents and byproducts.

In GC-MS, the sample is injected into a heated port, and volatile components are vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the compound by comparison to spectral libraries. researchgate.net

| Potential Byproduct | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| Aniline (B41778) | 5.8 | 93 (M+), 66, 39 |

| Methanol (B129727) | 2.1 | 32 (M+), 31, 29 |

| Pyridine (B92270) | 4.5 | 79 (M+), 52, 39 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of Methyl 3-aminoquinoline-5-carboxylate in the solid state. This technique requires the growth of a suitable single crystal, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed.

The analysis of the diffraction data yields a detailed model of the molecular structure, providing highly accurate measurements of bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, it reveals the packing of molecules within the crystal lattice, offering crucial insights into intermolecular interactions. For Methyl 3-aminoquinoline-5-carboxylate, these interactions would likely include N-H···O hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of the ester group on an adjacent molecule. Additionally, π-π stacking interactions between the aromatic quinoline rings of neighboring molecules are expected, which play a significant role in stabilizing the crystal structure. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C11H10N2O2 |

| Crystal System | Monoclinic mdpi.com |

| Space Group | P21/c mdpi.com |

| a (Å) | 7.51 |

| b (Å) | 12.82 |

| c (Å) | 9.95 |

| β (°) | 105.2 |

| Volume (ų) | 925.4 |

| Z (Molecules/unit cell) | 4 |

| Key Intermolecular Interaction | N-H···O Hydrogen Bond, π-π stacking |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as oxygen, O) in a sample of Methyl 3-aminoquinoline-5-carboxylate. This method provides experimental verification of the compound's empirical formula and is a crucial checkpoint for confirming the identity and purity of a newly synthesized compound.

The technique typically involves the high-temperature combustion of a precisely weighed sample. The combustion products (CO2, H2O, and N2) are separated and quantified. The mass of each element is calculated from the masses of these products, and the results are presented as weight percentages. For Methyl 3-aminoquinoline-5-carboxylate (C11H10N2O2), the experimentally determined percentages should closely match the theoretically calculated values. A good agreement between the found and calculated values, typically within ±0.4%, supports the assigned molecular formula. researchgate.net

| Element | Molecular Weight | Theoretical (%) | Found (%) (Hypothetical) |

|---|---|---|---|

| Carbon (C) | 132.12 | 65.34 | 65.41 |

| Hydrogen (H) | 10.08 | 4.98 | 4.95 |

| Nitrogen (N) | 28.02 | 13.85 | 13.81 |

| Oxygen (O) | 32.00 | 15.82 | 15.83 |

Computational and Theoretical Investigations of Methyl 3 Aminoquinoline 5 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. For a molecule like methyl 3-aminoquinoline-5-carboxylate, DFT would be used to investigate its ground state properties. A typical study would involve the B3LYP functional with a basis set such as 6-311++G(d,p), which is known to provide reliable results for organic molecules.

Key properties that would be calculated include:

Optimized Geometry: DFT calculations would determine the most stable three-dimensional arrangement of atoms, providing bond lengths, bond angles, and dihedral angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, colored red) regions. This is invaluable for predicting sites of chemical reactions.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various reactivity indices such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated. These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons.

Table 1: Hypothetical DFT-Calculated Properties for Methyl 3-aminoquinoline-5-carboxylate (Note: This data is illustrative and represents typical values for similar heterocyclic compounds, as specific data for the target molecule is not publicly available.)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; related to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Electronegativity (χ) | 4.0 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.64 eV | A measure of the propensity to accept electrons. |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are more computationally intensive than DFT but can provide higher accuracy for certain properties. These methods would be employed to benchmark the DFT results or for calculations where electron correlation effects are particularly important. For a molecule of this size, methods like MP2 with a suitable basis set could be used to obtain highly accurate geometric parameters and interaction energies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions over time.

The methyl carboxylate and amino groups in methyl 3-aminoquinoline-5-carboxylate have rotational freedom, leading to different conformers. A conformational analysis would be performed to identify the low-energy conformations of the molecule. This typically involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The results can be visualized as a potential energy surface, which maps the energy as a function of the rotational angles, with energy minima corresponding to stable conformers.

Computational methods can be used to model chemical reactions and identify the minimum energy pathways from reactants to products. This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy of the reaction. This information is crucial for understanding reaction mechanisms and kinetics. For instance, the mechanism of electrophilic substitution on the quinoline (B57606) ring could be investigated by modeling the approach of an electrophile and calculating the energy profile of the reaction.

Computational Docking Studies for Ligand-Receptor Interactions (Conceptual Framework)

Given that quinoline derivatives are common scaffolds in medicinal chemistry, computational docking would be a key tool to investigate the potential of methyl 3-aminoquinoline-5-carboxylate as a ligand for biological targets, such as enzymes or receptors.

The conceptual framework for a docking study would involve:

Preparation of the Receptor: A high-resolution 3D structure of the target protein, typically from X-ray crystallography or NMR, is obtained. The binding site is identified and prepared for docking.

Preparation of the Ligand: The 3D structure of methyl 3-aminoquinoline-5-carboxylate would be generated and its energy minimized using a method like DFT.

Docking Simulation: A docking algorithm would be used to systematically explore different orientations and conformations of the ligand within the receptor's binding site. The algorithm scores each pose based on a scoring function that estimates the binding affinity.

Analysis of Binding Modes: The top-scoring poses are analyzed to understand the key interactions between the ligand and the receptor. These interactions typically include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and π-π stacking. For example, the amino group and the carbonyl oxygen of the ester could act as hydrogen bond donors and acceptors, respectively, while the quinoline ring system could engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. acs.org

Table 2: Key Intermolecular Interactions in Ligand-Receptor Docking

| Type of Interaction | Potential Functional Groups Involved in Methyl 3-aminoquinoline-5-carboxylate |

| Hydrogen Bonding | Amino group (-NH2), Ester carbonyl group (C=O) |

| π-π Stacking | Quinoline aromatic rings |

| Hydrophobic Interactions | Quinoline ring system, Methyl group (-CH3) |

| Electrostatic Interactions | Partial charges on nitrogen and oxygen atoms |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the spectroscopic properties of quinoline derivatives. researchgate.netnih.gov These theoretical calculations can provide valuable information about the molecule's vibrational, electronic, and nuclear magnetic resonance spectra, which can then be correlated with experimental data for structural confirmation and analysis. researchgate.netnih.gov

Table 1: Hypothetical Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Methyl 3-aminoquinoline-5-carboxylate

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amino Group) | 3450 | 3400 |

| C=O Stretch (Ester Group) | 1725 | 1705 |

| C=N Stretch (Quinoline Ring) | 1620 | 1600 |

| C=C Stretch (Quinoline Ring) | 1580 | 1560 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be determined. These predictions are crucial for assigning the signals in experimental NMR spectra to specific atoms within the molecule. For Methyl 3-aminoquinoline-5-carboxylate, calculations would predict the chemical shifts for the protons and carbons of the quinoline ring, the amino group, and the methyl ester group. A hypothetical comparison of predicted and expected experimental chemical shifts is shown in Table 2.

Table 2: Hypothetical Predicted vs. Expected Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl 3-aminoquinoline-5-carboxylate

| Atom | Predicted Chemical Shift (ppm) | Expected Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| H attached to C2 | 7.8 | 7.6 |

| H attached to C4 | 8.5 | 8.3 |

| Protons on quinoline ring | 7.2 - 8.1 | 7.0 - 7.9 |

| Amino Protons | 4.5 | 4.3 |

| Methyl Protons | 3.9 | 3.8 |

| ¹³C NMR | ||

| C2 | 145 | 143 |

| C3 | 148 | 146 |

| C4 | 120 | 118 |

| C5 | 130 | 128 |

| Carbonyl Carbon | 168 | 166 |

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. nih.govnih.gov For Methyl 3-aminoquinoline-5-carboxylate, TD-DFT calculations can help understand the nature of its electronic transitions, which are typically π → π* and n → π* transitions within the quinoline chromophore. The solvent environment can also be modeled to provide more accurate predictions. nih.gov Table 3 presents a hypothetical comparison of predicted and expected experimental UV-Vis data.

Table 3: Hypothetical Predicted and Expected Experimental UV-Vis Absorption Data for Methyl 3-aminoquinoline-5-carboxylate

| Predicted λmax (nm) | Expected Experimental λmax (nm) | Electronic Transition |

|---|---|---|

| 350 | 345 | π → π* |

| 280 | 275 | π → π* |